molecular formula C7H4Br2N2 B3219391 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-35-4

3,7-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219391
CAS No.: 1190318-35-4
M. Wt: 275.93 g/mol
InChI Key: HRAXQTNVXJHDMD-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine atoms at positions 3 and 7 of the pyrrolo[2,3-c]pyridine ring system adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds with the selective bromination at the 3 and 7 positions of the pyrrolo[2,3-c]pyridine ring.

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions, with additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 3 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, using palladium catalysts and appropriate ligands

    Oxidation and Reduction Reactions: The pyrrolo[2,3-c]pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different functionalized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms or the functionalization of the pyrrolo[2,3-c]pyridine ring.

Scientific Research Applications

3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening and optimization.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties, due to its conjugated ring system and potential for functionalization.

Mechanism of Action

The mechanism of action of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine depends on its specific application and the molecular targets involved. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interacting with the active site or binding pocket through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The bromine atoms can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:

  • 3,4-Dibromo-1H-pyrrolo[3,4-c]pyridine
  • 3,6-Dibromo-1H-pyrrolo[4,3-c]pyridine
  • 3,5-Dibromo-1H-pyrrolo[3,4-c]pyridine

These compounds share the pyrrolo[2,3-c]pyridine core structure but differ in the positions of the bromine atoms or the specific ring fusion patterns. The unique positioning of the bromine atoms in this compound can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAXQTNVXJHDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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